molecular formula C16H17NOS3 B11651039 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11651039
M. Wt: 335.5 g/mol
InChI Key: DTTJZSUONJAPFA-UHFFFAOYSA-N
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Description

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound featuring a unique structure that includes a quinoline core, multiple methyl groups, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.

    Introduction of the Thioxo Group: The thioxo group is introduced via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents under basic conditions.

Industrial Production Methods: Industrial production may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-thioxo derivatives.

    Substitution Products: Halogenated, nitrated quinoline derivatives.

Scientific Research Applications

1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. The thioxo group and quinoline core are crucial for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but with different methyl group positions.

    2-(4-chlorophenoxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Contains a chlorophenoxy group, altering its chemical properties and applications.

Uniqueness: 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is unique due to its specific arrangement of methyl groups and the presence of the thioxo group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H17NOS3

Molecular Weight

335.5 g/mol

IUPAC Name

1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C16H17NOS3/c1-8-6-9(2)13-11(7-8)12-14(20-21-15(12)19)16(4,5)17(13)10(3)18/h6-7H,1-5H3

InChI Key

DTTJZSUONJAPFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C)(C)C)SSC3=S)C

Origin of Product

United States

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